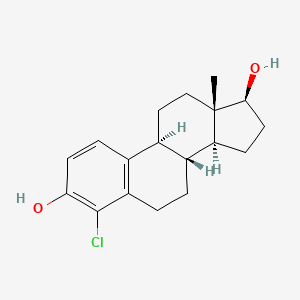

4-Chloroestradiol

説明

Structure

3D Structure

特性

IUPAC Name |

(8R,9S,13S,14S,17S)-4-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGRSOANCKBFMK-ZHIYBZGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008526 | |

| Record name | 4-Chloroestra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88847-88-5 | |

| Record name | 4-Chloroestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroestra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N59ZAM9VAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Pathways for 4-Chloroestradiol Synthesis

The introduction of a chlorine atom at the C4 position of the estradiol (B170435) molecule is a key step in the synthesis of this compound. Historically, direct electrophilic aromatic substitution has been a primary approach for functionalizing the aromatic A-ring of steroids youtube.comlumenlearning.comlibretexts.org. For estradiol, this typically involves reacting the steroid with a chlorinating agent in the presence of a catalyst.

One established method involves the chlorination of estradiol or its precursors. For instance, the synthesis of this compound derivatives has been achieved through the chlorination of 19-nortestosterone, followed by aromatization of the A-ring psu.edu. This approach leverages the reactivity of the steroid nucleus towards electrophilic attack. Research has also explored the use of specific chlorinating agents like N-halosuccinimides (NCS, NBS) which can be employed to introduce halogens onto the A-ring of estrone (B1671321) derivatives, with substitutions occurring at positions C-2 and/or C-4 tandfonline.com. While direct chlorination of estradiol itself can yield chlorinated products, achieving high selectivity for the 4-position often requires careful control of reaction conditions and potentially the use of directing groups or specific reagents.

Regioselective Chlorination Strategies

Achieving regioselective chlorination at the C4 position of estradiol is crucial to avoid mixtures of isomers and to ensure the desired product is obtained efficiently. Electrophilic aromatic substitution (EAS) is the fundamental mechanism, where a chlorinating species acts as an electrophile, attacking the electron-rich aromatic ring youtube.comlumenlearning.comlibretexts.org.

Studies have indicated that the regioselectivity of chlorination can be influenced by substituents on the steroid nucleus. For example, the presence of an 11β-substituent on estrogens has been shown to promote regioselective monochlorination, predominantly at the C4 position, with a minor amount at C2, when using 2,3,4,5,6,6-hexachloro-2,4-cyclohexadienone as the chlorinating agent. In contrast, the absence of an 11β-substituent leads to a loss of regioselectivity, resulting in a mixture of chlorinated products nih.gov. Computational studies also suggest that the C4 position is a favored site for electrophilic chlorine addition in steroidal enones, dienones, and trienones, with the stability of the resulting carbocation intermediate playing a significant role nih.govacs.org.

Synthesis of Novel this compound Derivatives

Beyond the synthesis of this compound itself, significant research has focused on creating novel derivatives by introducing further modifications at other positions of the steroid skeleton.

Derivatization at Specific Steroid Positions (e.g., 7α, 17α)

The synthesis of this compound derivatives substituted at the 7α and 17α positions has been a notable area of investigation researchgate.netcapes.gov.brresearchgate.netrsc.orgrsc.org. These modifications aim to explore how changes at these specific sites impact the compound's biological activity, particularly its interaction with estrogen receptors.

Methods for selective syntheses of 7α- and 17α-substituted 2- and this compound derivatives have been described researchgate.netcapes.gov.brresearchgate.netrsc.orgrsc.org. For instance, research has detailed the preparation of 7α- and 17α-substituted 2- and this compound derivatives, indicating that these modifications can be achieved through targeted synthetic routes researchgate.netcapes.gov.brresearchgate.netrsc.orgrsc.org. These studies often involve multi-step syntheses where the 4-chloro moiety is either present from the outset or introduced during the synthetic sequence, followed by functionalization at C7 or C17. For example, the synthesis of 17α-ethynyl-7α,11β-dihydroxyestradiol involved a complex sequence starting from a trione, with modifications at C17 researchgate.net.

Stereochemical Control in Analog Synthesis

Stereochemical control is paramount in the synthesis of steroid analogs, as even minor changes in stereochemistry can drastically alter biological activity. The synthesis of halogenated steroids, including chlorinated estradiol derivatives, often requires precise control over the stereochemistry of newly formed chiral centers or the preservation of existing ones.

Methods for the stereoselective introduction of halogen atoms into steroid structures are critical researchgate.net. Research into the synthesis of 16-substituted 17β-estradiols, for example, highlights the adaptability of synthetic schemes for highly stereospecific synthesis of either 16α- or 16β-halo-substituted products, often starting from a triflate intermediate google.com. While specific examples detailing stereochemical control for this compound derivatives at positions like 7α or 17α are often embedded within broader synthetic strategies, the general principles of stereoselective synthesis in steroid chemistry apply. This includes the use of chiral reagents, catalysts, or starting materials, as well as careful control of reaction conditions to favor the formation of a specific stereoisomer researchgate.netrsc.orglibretexts.org. For instance, the synthesis of certain estradiol derivatives has involved stereoselective transformations where the control of stereochemistry at key positions was essential for achieving the desired biological properties nih.gov.

Compound List

this compound

Estradiol

19-Nortestosterone

Estrone

17β-Estradiol (E2)

17α-Ethynylestradiol (EE2)

Estriol (E3)

2-Chloroestradiol (2-ClE2)

4-Chloro-17α-ethinylestradiol (4-ClEE2)

2-Chloro-17α-ethinylestradiol (2-ClEE2)

17α-Ethynyl-7α,11β-dihydroxyestradiol

Androsta-1,4,6-triene-3,11,17-trione

2-Chloroestrone

4-Chloroestrone

13α-Estrone

13β-Estrone

17-Deoxy-13α-estrone

2,4-Bis-bromo-13β-estrone

4-Chloro-13β-estrone

2-Bromo-13β-estrone

2-Iodoestrone

2-Chloroestrone

17α-E-halovinyl estradiols

17α-Z-halovinyl estradiols

17α-E-phenylthiovinyl estradiols

17α-Z-phenylthiovinyl estradiols

17α-E-styrylestradiols

17α-Z-styrylestradiols

Testosterone

Dienogest

17β-Trenbolone

10β-Chloroestradien-3-one

Androst-1,4-dien-3-one

2-Pyrazolyl-estradiol derivatives

Pyrazolocoumarin-estradiol hybrids

Molecular and Cellular Interaction Studies

Estrogen Receptor Binding Dynamics

The interaction of 4-Chloroestradiol with estrogen receptors (ERs) is a critical determinant of its biological activity. Research in this area has focused on its binding affinity for ER subtypes, its utility in assay development, and computational modeling of its interaction with the receptor.

This compound has demonstrated a notable affinity for the estrogen receptor. Studies utilizing competitive binding assays with uterine estrogen receptors have shown that this compound possesses a high relative binding affinity (RBA), calculated to be 110% of that of estradiol (B170435) (E2), the primary endogenous estrogen. nih.gov This indicates that the introduction of a chlorine atom at the C4 position of the estradiol molecule enhances its ability to bind to the receptor.

The two main subtypes of the estrogen receptor, ERα and ERβ, exhibit different tissue distributions and can mediate distinct physiological effects. nih.gov While the initial binding studies for this compound were conducted using uterine cytosol, which is rich in ERα, the precise selectivity for ERα versus ERβ has been a subject of further investigation. nih.gov The ligand-binding domains of ERα and ERβ are highly conserved, but subtle differences in their amino acid composition can lead to preferential binding of certain ligands. nih.gov Generally, small hydrophobic substituents at the C4 position are well-tolerated and can enhance binding affinity. uthscsa.edu

| Compound | Relative Binding Affinity (%) vs. Estradiol | Receptor Source |

|---|---|---|

| Estradiol | 100 | Uterine Cytosol |

| This compound | 110 | Uterine Cytosol nih.gov |

| 2-Chloroestradiol | Moderate | Uterine Cytosol nih.gov |

Competitive ligand binding assays are a fundamental tool for determining the binding affinity of a test compound for a receptor. nih.gov These assays work on the principle of competition between a labeled ligand (often a radiolabeled version of the natural hormone, like [3H]estradiol) and an unlabeled test compound for a limited number of receptor binding sites. nih.gov The ability of the test compound to displace the labeled ligand is measured, and from this, its inhibitory concentration (IC50) and relative binding affinity can be determined. nih.gov

This compound has been utilized in the context of these assays as a test ligand to characterize its own receptor binding properties. nih.gov In such an assay, increasing concentrations of unlabeled this compound are incubated with a fixed amount of estrogen receptor and a fixed concentration of [3H]estradiol. The decreasing radioactivity of the receptor-ligand complex with increasing concentrations of this compound demonstrates its ability to compete for and occupy the receptor's binding pocket. nih.govnih.gov The high affinity of this compound makes it an effective competitor in these assay systems, allowing for precise quantification of its binding characteristics. nih.gov The development of such assays is crucial for screening and characterizing novel estrogenic or anti-estrogenic compounds. korea.ac.krnih.gov

Molecular modeling and computational docking are powerful tools used to predict and analyze the interaction between a ligand and its receptor at the atomic level. nih.gov These methods have been applied extensively to study the binding of various estrogenic compounds to ERα and ERβ. nih.gove-lactancia.org In a typical docking study, the three-dimensional structure of the ligand, such as this compound, is computationally placed into the known crystal structure of the estrogen receptor's ligand-binding domain. researchgate.net The software then calculates the most favorable binding pose and estimates the binding energy, which correlates with binding affinity. nih.govfrontiersin.org

For steroidal estrogens, key interactions within the ER binding pocket involve hydrogen bonds with specific amino acid residues, such as Glutamic acid (Glu353) and Arginine (Arg394), and extensive hydrophobic interactions with residues like Leucine (Leu387). nih.gov The phenolic A-ring of the steroid is a crucial feature for high-affinity binding. uthscsa.edu Computational models suggest that the addition of a small, hydrophobic substituent at the C4 position, such as the chloro group in this compound, can enhance binding affinity through favorable interactions with the surrounding hydrophobic pocket of the receptor. uthscsa.edu These predictive models are invaluable for understanding structure-activity relationships and for the rational design of new ER modulators.

The binding of an agonist ligand to the estrogen receptor induces a specific conformational change in the protein, which is essential for its biological activity. nih.gov X-ray crystallography studies of ERα and ERβ have revealed that the ligand-binding domain adopts a characteristic three-layered α-helical sandwich fold. researchgate.netrcsb.org When an agonist like estradiol binds, it becomes enclosed within a hydrophobic pocket, and this binding event stabilizes a crucial C-terminal helix, known as helix 12 (H12), in a specific "active" conformation. nih.govresearchgate.net

This repositioning of H12 completes the formation of a surface known as the Activation Function 2 (AF-2) coactivator binding groove. rcsb.org This groove then recruits coactivator proteins, which are necessary to initiate the transcription of target genes. rcsb.org Although a specific crystal structure of the this compound-ER complex is not available, its high binding affinity and estrogenic activity strongly suggest that it forms a stable complex with the receptor. nih.gov It is predicted that this compound, like estradiol, would induce the active conformation of H12, leading to the formation of a functional AF-2 surface and subsequent recruitment of coactivators to mediate its estrogenic effects.

Interaction with Other Nuclear Receptors

The specificity of a hormonal compound for its target receptor is a key aspect of its pharmacological profile. While this compound is a potent ligand for the estrogen receptor, its potential for cross-reactivity with other members of the nuclear receptor superfamily, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR), is an important consideration.

Studies investigating the binding of various chlorinated estrogen derivatives have provided insights into this selectivity. For instance, a related compound, 10β-chloroestradien-3-one, exhibited very low affinity for the androgen receptor. nih.gov Conversely, the androgenic compound androst-1,4-dien-3-one showed no measurable affinity for the estrogen receptor, highlighting the structural specificity of these receptor-ligand interactions. nih.gov This suggests that the steroidal scaffold of this compound is preferentially recognized by the estrogen receptor over the androgen receptor. nih.govplos.org Detailed binding studies of this compound with a broader panel of nuclear receptors, including the progesterone receptor, are limited in the current literature. nih.govmdpi.com

Enzymatic Modulation and Metabolic Enzyme Interactions

The metabolism of estrogens is a complex process primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver. nih.govnih.gov These enzymes catalyze the hydroxylation of the steroid ring, which is the first step in its inactivation and elimination from the body. researchgate.net The primary metabolic pathways for estradiol involve hydroxylation at the C2 and C4 positions, catalyzed mainly by enzymes such as CYP1A2, CYP3A4, and CYP1B1. nih.govnih.gov

Specific studies on the metabolism of this compound and its interaction with these enzymes are not extensively documented. However, it is plausible that this compound undergoes similar metabolic transformations as endogenous estradiol. The presence of the chlorine atom at the C4 position could potentially influence the rate and regioselectivity of hydroxylation. For example, it might sterically hinder or electronically influence the action of CYP1B1, which specifically catalyzes 4-hydroxylation. nih.gov

Furthermore, xenobiotics can act as modulators of CYP enzymes, either by inhibiting or inducing their activity. mdpi.comyoutube.com This can lead to significant alterations in the metabolism of other compounds. mdpi.comnih.gov Research into whether this compound can modulate the activity of key metabolic enzymes would be necessary to fully understand its metabolic profile and potential for interactions. frontiersin.orgresearcher.life

Influence on Steroidogenic Enzyme Activity (e.g., Aromatase, Hydroxylases, Dehydrogenases)

There is limited direct research available on the specific influence of this compound on the activity of key steroidogenic enzymes such as aromatase, hydroxylases, and dehydrogenases. Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens. researchgate.netresearchgate.netbreastcancernow.org While various estrogen derivatives have been studied for their potential to inhibit aromatase activity, specific data on this compound's inhibitory or substrate activity is not extensively documented in the available literature. researchgate.net

Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP2D6)

The metabolism of estrogens is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com CYP3A4 and CYP2C9 are known to be involved in the metabolism of various estrogens. nih.govresearcher.life While direct studies on the metabolism of this compound by these specific CYP isoforms are not extensively reported, the general pathways of estrogen metabolism suggest a potential for interaction. For instance, CYP3A4 is a dominant enzyme in both liver and extra-hepatic tissues, metabolizing a wide range of substrates, including steroids. researchgate.net

CYP2C9 is another important enzyme in drug and steroid metabolism. researchgate.netnih.govresearchgate.net Studies have shown that estrogen receptor α (ERα) ligands can regulate the expression of CYP2C9. nih.gov However, specific data on whether this compound acts as a substrate, inhibitor, or inducer of CYP2C9 is not well-documented. Similarly, while CYP2D6 is responsible for the metabolism of a significant number of clinical drugs, its specific role in the metabolism of this compound has not been a primary focus of published research. nih.govnih.gov

Mechanisms of Enzyme Inhibition and Induction

The mechanisms by which compounds can modulate CYP450 enzyme activity generally involve either inhibition (competitive, non-competitive, or mechanism-based) or induction (typically through activation of nuclear receptors like PXR and CAR). nih.govopenanesthesia.orgcriver.com There is a lack of specific studies detailing the mechanisms through which this compound might inhibit or induce CYP3A4, CYP2C9, or CYP2D6. Research on other estrogens has shown that they can act as substrates and, in some cases, inhibitors of these enzymes. nih.gov However, without direct experimental data for this compound, any potential inhibitory or inductive effects remain speculative.

In Vitro Cellular Responses

Modulation of Cell Proliferation and Apoptosis Pathways

The influence of estrogenic compounds on cell proliferation and apoptosis is a critical area of cancer research. Studies on 4-hydroxyestradiol (B23129) (4-OHE2), a related catechol estrogen, have shown it can promote the growth of cancer cells and is considered a potential ultimate carcinogen in breast cancer. bslonline.org Research on MCF-7 breast cancer cells has demonstrated that estrogens can protect against apoptosis and stimulate proliferation. nih.govdntb.gov.ua In contrast, some studies on estradiol have shown it can induce apoptosis in breast cancer cells that are resistant to estrogen deprivation. nih.gov

While direct studies on this compound are scarce, a study on a novel sulphamoylated estrogen analog, 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16), which has a modified steroidal backbone, demonstrated significant antiproliferative effects on HeLa cells, leading to mitotic arrest and apoptosis. nih.gov This suggests that modifications to the estradiol structure, such as the addition of a chloro group, could potentially alter its effects on cell proliferation and apoptosis.

Effects on Gene Expression and Signaling Transduction

Estrogens are known to regulate the expression of a multitude of genes, often through estrogen receptors which act as ligand-activated transcription factors. nih.govnih.govresearchgate.net The activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways are also crucial in mediating the cellular effects of estrogens. nih.govmdpi.comnih.govnih.govnih.govyoutube.comyoutube.comyoutube.com

Studies on 4-hydroxyestradiol have indicated its ability to up-regulate the expression of cell cycle-related genes and stimulate intracellular signaling molecules that support its oncogenic role. bslonline.org Specifically, 4-OHE2 has been shown to induce malignant transformation of mammary epithelial cells through reactive oxygen species (ROS)-mediated activation of the PI3K/Akt pathway. nih.govscispace.com However, there is a lack of specific research data on how this compound directly impacts gene expression profiles and modulates these key signaling transduction pathways in different cell types.

Studies in Specific Cell Line Models

Research on the effects of estrogens has been conducted in various cell line models.

MCF-7 (Human Breast Adenocarcinoma): This cell line is widely used to study estrogen-dependent breast cancer. Estradiol has been shown to stimulate proliferation and protect against apoptosis in MCF-7 cells. nih.govdntb.gov.ua Studies on 4-hydroxyestradiol have also demonstrated its proliferative and anti-apoptotic effects in this cell line. bslonline.org

HeLa (Human Cervical Adenocarcinoma): The effects of some estrogen analogs have been investigated in HeLa cells. For instance, the novel estrogen analog ESE-16 was found to have significant antiproliferative and pro-apoptotic effects on HeLa cells. nih.gov

PC-3 (Human Prostate Adenocarcinoma): The PC-3 cell line is a model for hormone-refractory prostate cancer. The direct effects of this compound on this cell line have not been extensively studied.

The following interactive table summarizes the cell lines mentioned in the context of estrogen-related research.

| Cell Line | Cancer Type | Key Findings Related to Estrogens/Analogs |

| MCF-7 | Breast Adenocarcinoma | Estradiol stimulates proliferation and inhibits apoptosis. 4-hydroxyestradiol shows proliferative effects. |

| HeLa | Cervical Adenocarcinoma | A novel estrogen analog (ESE-16) exhibited antiproliferative and pro-apoptotic activity. |

| PC-3 | Prostate Adenocarcinoma | Limited specific data available for this compound. |

Metabolic Investigations and Preclinical Animal Model Studies

In Vitro Metabolic Pathways

In vitro metabolism studies are fundamental for identifying the metabolic routes of a new chemical entity. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, from various species, including humans, to elucidate biotransformation pathways in a controlled environment.

For a compound like 4-Chloroestradiol, metabolic transformations would likely involve modifications to the steroid nucleus and potential alterations related to the chlorine substituent. Based on the metabolism of estradiol (B170435) and other chlorinated aromatic compounds, potential metabolites could include:

Hydroxylated derivatives: Introduction of hydroxyl groups at various positions on the steroid ring is a common metabolic pathway for estrogens.

Glucuronide and sulfate conjugates: Phase II metabolism often involves the conjugation of the parent compound or its Phase I metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Catechol estrogens: Oxidation of the aromatic A-ring could lead to the formation of catechol-like structures.

Metabolites with altered chlorine position or dechlorination: While less common, enzymatic processes could potentially modify the chlorine substitution.

The identification and structural elucidation of these potential metabolites would be achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Hypothetical Metabolites of this compound

| Putative Metabolite | Type of Transformation |

|---|---|

| Hydroxy-4-chloroestradiol | Phase I - Hydroxylation |

| This compound-glucuronide | Phase II - Glucuronidation |

| This compound-sulfate | Phase II - Sulfation |

This table is illustrative and based on general metabolic pathways of similar compounds, not on experimental data for this compound.

The biotransformation of steroidal compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. These enzymes catalyze a variety of oxidative reactions, including hydroxylation. For estrogens, specific CYP isoforms such as CYP1A1, CYP1B1, and CYP3A4 are known to be involved in their metabolism.

Following Phase I oxidation, Phase II conjugation reactions are carried out by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach glucuronic acid and sulfate moieties, respectively, to the molecule.

Pharmacokinetic Research in Animal Systems

Pharmacokinetic studies in preclinical animal models, such as rats and mice, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting.

Following administration, the absorption of a lipophilic compound like this compound would depend on the route of administration. Oral absorption would be influenced by its solubility and permeability across the gastrointestinal tract. Once absorbed, it would likely distribute into various tissues, with potential for accumulation in adipose tissue due to its lipophilicity. The extent of plasma protein binding would also be a critical factor in its distribution.

Elimination of this compound and its metabolites would be expected to occur via both renal and fecal routes. The water-soluble glucuronide and sulfate conjugates are typically excreted in the urine. Less polar metabolites and the parent compound may be eliminated in the feces, either through direct biliary excretion or following enterohepatic circulation. The rate of elimination, often expressed as the elimination half-life, would be a key parameter determined in these studies.

Table 2: Anticipated Pharmacokinetic Parameters for this compound in a Rodent Model

| Parameter | Description | Expected Trend for a Lipophilic Steroid |

|---|---|---|

| Tmax | Time to reach maximum plasma concentration | Dependent on absorption rate |

| Cmax | Maximum plasma concentration | Dose-dependent |

| AUC | Area under the plasma concentration-time curve | Measure of total drug exposure |

| t1/2 | Elimination half-life | Potentially moderate to long |

| CL | Clearance | Rate of drug removal from the body |

This table presents expected trends based on the properties of similar compounds and is not based on specific data for this compound.

Significant species differences can exist in drug metabolism, primarily due to variations in the expression and activity of metabolic enzymes like CYPs and UGTs. Therefore, comparative metabolism studies across different preclinical species (e.g., rat, mouse, dog) and with human in vitro systems are crucial. These studies help in selecting the most appropriate animal model for toxicological studies, one whose metabolic profile most closely resembles that of humans. Such comparisons would reveal any unique metabolites formed in humans that are not present in the animal models, which could have important safety implications.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental for separating complex mixtures, allowing individual components to be detected and quantified.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for analyzing non-volatile and thermally labile compounds such as steroids measurlabs.comthermofisher.comwikipedia.orgresearchgate.net. HPLC separates analytes based on their differential partitioning between a stationary phase and a mobile phase diva-portal.orggentechscientific.com. For enhanced sensitivity and specificity, HPLC is frequently coupled with Mass Spectrometry (MS) measurlabs.comwikipedia.orgresearchgate.net.

Application to Estrogens: HPLC methods have been extensively developed for the analysis of estrogens in various matrices, including biological fluids and environmental samples oup.comnih.govmst.dk. These methods often require sample preparation steps like extraction and purification, and sometimes derivatization to improve sensitivity and chromatographic performance nih.govacs.org.

Derivatization for Sensitivity: Derivatization of phenolic estrogens, such as with dansyl chloride, has been shown to significantly increase the sensitivity of LC-MS/MS analyses by one to two orders of magnitude compared to non-derivatized samples acs.orgthermofisher.com. This approach is particularly valuable for achieving the low detection limits required for trace analysis.

LC-MS/MS: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is recognized as a highly sensitive and selective technique for quantifying estrogens, enabling detection at nanogram-per-liter or even sub-nanogram-per-liter concentrations oup.commst.dk. This combination allows for precise identification and quantification, even in complex samples nih.gov.

Table 1: Common Derivatization Agents for Enhanced LC-MS/MS Sensitivity in Estrogen Analysis

| Derivatization Agent | Target Functional Groups | Reported Benefit | Relevant Compound Class |

| Dansyl Chloride | Phenolic hydroxyl groups | Increased sensitivity, improved ionization | Phenolic Estrogens |

| BSTFA + TMCS | Hydroxyl groups, amines | Increased volatility, improved thermal stability, enhanced ionization | Steroids, Hormones |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique suitable for volatile and semi-volatile compounds thermofisher.comwikipedia.orgufl.edu. While effective for many organic molecules, its application to steroids often requires derivatization to improve volatility and thermal stability acs.orgsigmaaldrich.com.

Application to Steroids: GC, often coupled with Mass Spectrometry (GC-MS), has been historically used for hormone assays, including steroids in biological fluids nih.govnih.gov. GC-MS offers high resolving power for separating closely related molecules and precise mass analysis for identification and quantification thermofisher.comnih.gov.

Derivatization for GC Amenability: Compounds that are not inherently volatile or thermally stable can be modified into more GC-amenable forms through derivatization ufl.edusigmaaldrich.com. For steroid analysis, trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) is a common practice acs.orgsigmaaldrich.com. This process converts hydroxyl and other polar functional groups into less polar, more volatile TMS ethers or esters sigmaaldrich.com.

GC-MS/MS: Similar to LC-MS/MS, Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, making it suitable for analyses requiring the highest detection capabilities, such as quantifying trace environmental contaminants oup.commst.dkthermofisher.com.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the qualitative analysis, screening, and monitoring of reactions butterworth-labs.co.uksigmaaldrich.com. It is particularly useful for identifying impurities and related substances butterworth-labs.co.uk.

Separation Principle: TLC separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel, alumina) as a mobile phase (solvent) moves up the plate sigmaaldrich.comsavemyexams.com. The separated components can then be visualized.

Detection and Visualization: While colored compounds are visible directly, colorless compounds require visualization agents. For steroids and related compounds, reagents like phosphomolybdic acid or sulfuric acid-based sprays can be used, which act as reducing agents to reveal the compounds upon heating illinois.edu. TLC can also be coupled with UV detection or, more advancedly, with mass spectrometry for enhanced identification amazonaws.com.

4-Chloroestradiol in TLC: this compound has been identified as a potential impurity in pharmaceutical synthesis and analyzed using TLC, sometimes in conjunction with UV detection amazonaws.com.

Table 2: TLC Visualization Reagents Applicable to Steroid Analysis

| Visualization Reagent | Principle | Target Compounds (Examples) |

| Phosphomolybdic Acid | Reducing agent | Sterols, steroids, fats |

| Sulfuric Acid | Dehydrating and charring agent | Steroids, lipids, carbohydrates |

| Vanillin/Sulfuric Acid | Aldehyde reaction, charring | Steroids, terpenes |

| UV Light (254 nm or 366 nm) | Excitation of UV-absorbing or fluorescent compounds | Aromatic rings, conjugated systems |

Mass Spectrometry (MS) Approaches

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. When coupled with chromatography, it offers unparalleled specificity and sensitivity.

Single and Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the selection of a specific precursor ion, its fragmentation, and the subsequent analysis of the fragment ions lcms.czuab.edu. This technique significantly enhances selectivity and sensitivity, making it ideal for complex matrices and trace analysis.

Enhanced Selectivity and Sensitivity: MS/MS techniques, such as LC-MS/MS and GC-MS/MS, are crucial for the accurate determination of estrogens and related compounds in environmental and biological samples, achieving very low detection limits oup.commst.dkresearchgate.net. The ability to select specific precursor ions and monitor characteristic fragment ions (e.g., in Selected Reaction Monitoring, SRM) minimizes interference from the sample matrix thermofisher.com.

Structural Elucidation: The fragmentation patterns generated in MS/MS experiments provide detailed structural information. For steroid hormones like estradiol (B170435) and estrone (B1671321), specific fragment ions resulting from the cleavage of chemical bonds within the molecule can be characteristic and used for identification uab.eduresearchgate.net. For example, the loss of water (H₂O) or the presence of specific ion fragments can confirm structural features uab.edu.

Applications in Estrogen Analysis: Studies have utilized LC-MS/MS to measure various estrogens, including halogenated forms, in environmental waters researchgate.net. The technique is vital for identifying and quantifying these compounds at trace levels, providing insights into their presence and fate.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for analyzing this compound. These methods offer high selectivity and sensitivity, enabling the identification and quantification of the compound even in complex sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as a gold standard for steroid hormone analysis, including chlorinated derivatives frontiersin.orgeag.comnih.govjfda-online.comrsc.orgendocrine-abstracts.orgchemyx.commdpi.comnih.gov. This technique excels at simultaneously quantifying multiple analytes with high accuracy and specificity nih.govnih.gov. The process involves separating the sample components using liquid chromatography (LC), followed by detection using tandem mass spectrometry (MS/MS). The MS/MS system provides structural information through fragmentation patterns, allowing for confident identification and quantification. For instance, LC-MS/MS methods have been developed for the simultaneous quantification of various steroid hormones, demonstrating high accuracy and reliability nih.govnih.gov. The sensitivity of LC-MS/MS allows for detection limits in the picogram per milliliter (pg/mL) range nih.govpku.edu.cn.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for analyzing volatile and semi-volatile compounds rsc.orgmdpi.comsci-hub.senih.govnih.govjapsonline.com. While GC-MS is effective, steroid analysis often requires derivatization to enhance volatility and thermal stability nih.govresearch-solution.comchemcoplus.co.jpfirsthope.co.in. GC-MS has been successfully applied to identify various phytochemical constituents and can be adapted for the analysis of specific chlorinated steroids, provided appropriate sample preparation and derivatization steps are employed sci-hub.senih.govnih.gov. For example, a sensitive GC-MS method was developed for the determination of 4-chloro-1-butanol, demonstrating the technique's capability for analyzing chlorinated compounds with low detection limits nih.gov.

The choice between GC-MS and LC-MS/MS often depends on the volatility of the analyte and the complexity of the matrix. LC-MS/MS is generally preferred for less volatile and more polar compounds like many steroid hormones, and it often does not require derivatization for these compounds rsc.orgnih.gov.

Spectroscopic and Other Analytical Detection Methods

Spectroscopic methods play a vital role in identifying and characterizing chemical compounds by examining their interaction with electromagnetic radiation saylor.orgresearchgate.netsciepub.comdiva-portal.orgiyte.edu.tr.

UV-Visible (UV-Vis) Spectroscopy is a fundamental technique used to detect the presence of chromophores within a molecule bath.ac.ukmsu.eduuomustansiriyah.edu.iqresearchgate.netlibretexts.org. It measures the absorption of ultraviolet and visible light, which is related to the electronic transitions within the molecule. The degree of conjugation in a molecule significantly influences its UV-Vis spectrum, affecting the wavelength and intensity of absorption msu.eduuomustansiriyah.edu.iq. While UV-Vis spectroscopy can provide information about the presence of conjugated systems, it typically lacks the specificity and sensitivity required for the direct quantification of this compound in complex environmental or biological samples without prior separation and concentration steps msu.edulibretexts.org. However, it can be used as a detection method in conjunction with chromatographic techniques like High-Performance Liquid Chromatography (HPLC-DAD) diva-portal.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of organic compounds, including the precise arrangement of atoms and functional groups vanderbilt.eduemerypharma.commsu.edu. ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, through chemical shifts, coupling patterns, and integration vanderbilt.eduemerypharma.com. NMR is essential for confirming the identity and purity of synthesized compounds or isolated standards of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations researchgate.netsciepub.com. Characteristic absorption bands can be correlated with specific functional groups, aiding in compound identification.

While these spectroscopic methods are crucial for structural characterization, their direct application for trace-level quantification of this compound in complex matrices is limited compared to hyphenated LC-MS/MS or GC-MS techniques.

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is paramount for successful analysis of this compound, especially when dealing with complex matrices such as environmental water, biological fluids, or tissues. These steps aim to isolate, purify, and concentrate the analyte while removing interfering substances.

Extraction and Purification Protocols

Various extraction techniques are employed to isolate this compound from its matrix. Solid-Phase Extraction (SPE) is a widely used and versatile technique that utilizes a sorbent material to selectively retain the analyte tandfonline.comlcms.czchromatographytoday.comscharlab.com. SPE offers advantages such as reduced solvent consumption, higher selectivity, and the potential for automation compared to traditional liquid-liquid extraction (LLE) chromatographytoday.comscharlab.com. Common SPE sorbent materials include C18, polymeric phases (like Oasis HLB), and silica-based materials, chosen based on the analyte's polarity and the matrix composition lcms.czscharlab.com. SPE typically involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the purified analyte chromatographytoday.comscharlab.com.

Liquid-Liquid Extraction (LLE) is another common method, particularly for initial cleanup and concentration steps nih.govnih.govchromatographytoday.com. This technique relies on the differential solubility of the analyte and matrix components in two immiscible solvents. For steroid analysis, LLE is often used in conjunction with protein precipitation nih.govnih.gov.

Other advanced extraction techniques include Accelerated Solvent Extraction (ASE) , which uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent usage thermofisher.com. Microsampling techniques and solid-phase microextraction (SPME) are also employed for trace analysis, requiring minimal sample volumes chromatographytoday.com.

Purification steps following initial extraction are critical. These may involve further SPE steps, filtration, or even chromatographic purification (e.g., using Sephadex LH-20) to remove co-extracted matrix components that could interfere with the final detection frontiersin.orgsigmaaldrich.com.

Derivatization Techniques for Enhanced Analysis

Derivatization is a chemical process that modifies an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability, particularly for GC-MS analysis research-solution.comchemcoplus.co.jpfirsthope.co.ingcms.cz. For steroid analysis, derivatization often targets hydroxyl (-OH) or amine (-NH2) groups.

Silylation is a common derivatization strategy for steroids, where active hydrogen atoms are replaced by trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups research-solution.comchemcoplus.co.jpgcms.cz. Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) are frequently used for silylation of hydroxyl groups found in steroids nih.govnih.govresearch-solution.comchemcoplus.co.jp. This process increases volatility and can improve chromatographic peak shape. For example, isonicotinoyl chloride was used for steroid derivatization in an LC-MS/MS method nih.govnih.gov.

Other derivatization agents, such as pentafluorobenzyl bromide (PFBBr), can be used for derivatizing phenols or carboxylic acids, enhancing detectability in GC-MS, especially with electron capture detection (ECD) or negative ion chemical ionization (NICI) research-solution.comgcms.cz.

While LC-MS/MS often bypasses the need for derivatization for many steroid hormones due to its inherent sensitivity and ability to handle polar compounds rsc.orgnih.gov, derivatization can still be beneficial in specific cases or for GC-based methods. The choice of derivatization agent and conditions is critical to ensure efficient, reproducible reactions without generating unwanted by-products research-solution.comchemcoplus.co.jpfirsthope.co.ingcms.cz.

Research Applications and Broader Scientific Context

4-Chloroestradiol as a Chemical Probe in Endocrine Research

In the field of endocrine research, this compound serves as a valuable chemical probe for investigating the estrogen receptor (ER). The introduction of a chlorine atom at the C-4 position of the estradiol (B170435) molecule influences its binding affinity and specificity for the ER. Studies on estradiol analogs have shown that the introduction of small hydrophobic substituents at the 4-position can enhance the binding affinity for the estrogen receptor. nih.govuthscsa.edu This characteristic makes this compound a potent tool for studying the structure and function of the ER.

The use of halogenated steroids like this compound allows researchers to explore the steric and electronic requirements of the ER's ligand-binding pocket. By comparing the binding and activity of this compound with that of the endogenous ligand, 17β-estradiol, and other synthetic estrogens, scientists can gain insights into the molecular interactions that govern hormone-receptor recognition and signal transduction. Furthermore, radiolabeled versions of this compound could potentially be synthesized for use in receptor-binding assays and imaging studies, similar to other modified estrogens. The development of such probes is crucial for understanding the role of the ER in both normal physiology and in pathological conditions such as breast cancer. researchgate.net

Contributions to Understanding Steroid Hormone Biology

The study of synthetic steroids like this compound contributes significantly to our broader understanding of steroid hormone biology. The metabolism, receptor interaction, and biological activity of such synthetic analogs provide a comparative basis for comprehending the function of natural hormones. researchgate.netglowm.comnih.gov By examining how a modification, such as the addition of a chlorine atom, alters the properties of estradiol, researchers can deduce the importance of specific molecular features for hormonal activity.

Investigations into the effects of this compound on various cellular and physiological processes can help to delineate the specific pathways through which estrogens exert their effects. For instance, comparing the downstream effects of this compound to those of 17β-estradiol can help to distinguish between receptor-mediated and non-receptor-mediated actions, as well as to identify any unique biological activities of the synthetic derivative. This comparative approach is fundamental to building a comprehensive picture of the complex roles that steroid hormones play in the body.

Role in Elucidating Molecular Endocrine Signaling

This compound's potential as a high-affinity ligand for the estrogen receptor makes it a useful tool for elucidating the intricacies of molecular endocrine signaling. The binding of an estrogen to the ER initiates a cascade of molecular events, including conformational changes in the receptor, recruitment of co-regulatory proteins, and modulation of gene expression. nih.gov By using a potent and specific ligand like this compound, researchers can more effectively trigger and study these signaling events.

The use of synthetic ligands can also help to probe the concept of selective estrogen receptor modulation, where different ligands can induce distinct receptor conformations, leading to tissue-specific patterns of gene expression and physiological responses. Although detailed studies on the specific signaling outcomes of this compound are not extensively documented, its properties as a 4-substituted estrogen suggest it could be instrumental in studies aimed at designing new selective estrogen receptor modulators (SERMs) with desired therapeutic profiles.

Environmental and Forensic Analytical Research Applications

The presence of natural and synthetic estrogens in the environment is a significant concern due to their potential to disrupt the endocrine systems of wildlife and humans. Consequently, the development of sensitive and specific analytical methods for their detection is of paramount importance.

While specific methods for this compound are not widely reported, the established analytical techniques for other estrogens and endocrine-disrupting chemicals in environmental samples, particularly water, are directly applicable. The primary methods for detecting trace levels of such compounds involve a sample preparation step followed by instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is the most common technique for extracting and concentrating estrogens from water samples. nih.govnih.govmdpi.com Various sorbent materials can be used, with the choice depending on the specific properties of the target analyte.

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of estrogens in environmental matrices. waters.comdcu.ie This technique allows for the separation of complex mixtures and the unambiguous identification and quantification of target compounds at very low concentrations.

Below is a table summarizing the typical analytical parameters for the detection of estrogens in water, which would be relevant for developing a method for this compound.

| Analytical Step | Technique | Key Considerations |

|---|---|---|

| Sample Collection | Grab or Composite Sampling | Use of amber glass bottles to prevent photodegradation. |

| Extraction & Concentration | Solid-Phase Extraction (SPE) | Selection of appropriate sorbent (e.g., C18, HLB). |

| Chromatographic Separation | High-Performance Liquid Chromatography (HPLC) | Optimization of mobile phase and gradient for optimal peak shape and separation. |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | Selection of precursor and product ions for specific and sensitive detection. |

In a forensic context, the identification of synthetic steroids or their metabolites can be crucial in cases of poisoning, drug-facilitated crimes, or the use of undeclared substances. The analytical methodologies employed in forensic toxicology are designed to be robust, reliable, and legally defensible.

Sample Types: Forensic investigations may involve the analysis of various biological matrices, including blood, urine, hair, and tissue samples. researchgate.net

Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) has traditionally been a workhorse in forensic toxicology for the analysis of a wide range of compounds. researchgate.netspectroscopyonline.comojp.govchromatographyonline.comnih.gov For steroid analysis, a derivatization step is often required to improve the volatility and chromatographic behavior of the analytes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also increasingly used due to its high sensitivity and specificity, often without the need for derivatization. duke.edu

The identification of metabolites is also a critical aspect of forensic toxicology, as the parent compound may be rapidly metabolized in the body. researchgate.netojp.gov The analytical approach would, therefore, also target potential metabolites of this compound.

The following table outlines the common analytical approaches in forensic toxicology that would be applicable to this compound.

| Analytical Approach | Instrumentation | Key Features |

|---|---|---|

| Screening | Immunoassays, GC-MS, LC-MS/MS | Broad detection of compound classes. |

| Confirmation | GC-MS, LC-MS/MS | Highly specific identification based on mass spectral data. |

| Quantification | GC-MS, LC-MS/MS | Accurate measurement of concentration using internal standards. |

| Metabolite Identification | High-Resolution Mass Spectrometry (HRMS) | Elucidation of the structures of metabolic products. |

Future Research Directions and Emerging Avenues

Design and Synthesis of Next-Generation Chloroestradiol Analogs for Specific Research Goals

The synthesis of novel analogs of 4-chloroestradiol is a cornerstone of future research, aiming to create molecules with tailored properties for specific scientific questions. Building upon established synthetic routes for halogenated estrogens, such as those developed for 2- and 4-fluoroestradiol, researchers can introduce a variety of substituents to the this compound scaffold. acs.org For instance, the modification of the C-1 and C-4 positions, as has been explored with other steroidal compounds, could yield analogs with altered receptor binding affinities and specificities. nih.gov

The strategic design of these next-generation analogs will be guided by structure-activity relationship (SAR) studies. By systematically altering the chemical structure and assessing the impact on biological activity, it is possible to develop compounds with enhanced potency, selectivity for specific estrogen receptor subtypes, or improved pharmacokinetic profiles. scispace.commdpi.com For example, the introduction of different functional groups could be used to probe interactions within the ligand-binding pocket of estrogen receptors or to develop fluorescently tagged probes for imaging studies. The synthesis of these new chemical entities will be crucial for dissecting the precise molecular interactions that govern the biological effects of this compound. mdpi.com

| Analog Design Strategy | Research Goal | Potential Modification Site |

| Enhanced Receptor Selectivity | Isolate effects mediated by ERα vs. ERβ | C-2, C-16, C-17 |

| Fluorescent Labeling | Visualize subcellular localization | C-17α |

| Improved Metabolic Stability | Increase half-life for in vivo studies | Aromatic A-ring |

| Photoaffinity Labeling | Identify interacting proteins | Aryl azide (B81097) incorporation |

Advanced Computational Modeling for Predictive Research

In silico approaches are poised to revolutionize the study of this compound by providing predictive insights into its behavior at the molecular level. Molecular docking simulations, a powerful computational tool, can be employed to model the interaction of this compound and its analogs with the ligand-binding domains of estrogen receptor alpha (ERα) and beta (ERβ). nih.govresearchgate.netnih.govcore.ac.ukmdpi.com These models can predict binding affinities and orientations, helping to explain the compound's biological activity and guide the design of new analogs with desired properties.

Beyond receptor binding, computational models can also be used to predict the metabolic fate of this compound. By simulating its interaction with metabolic enzymes, such as cytochrome P450s, researchers can anticipate the formation of various metabolites and assess their potential biological activity or toxicity. nih.govsimulations-plus.comresearchgate.netmdpi.combiorxiv.org This predictive capability can help to prioritize which analogs to synthesize and test in the laboratory, thereby accelerating the research and development process.

| Computational Model | Research Application | Predicted Outcome |

| Molecular Docking | Understanding receptor interaction | Binding affinity (kcal/mol), key amino acid interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions | Reaction pathways, activation energies |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of analogs | IC50/EC50 values |

| ADMET Prediction | Assessing drug-like properties | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles |

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the cellular and systemic effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. Transcriptomics, which analyzes changes in gene expression, can reveal the genetic pathways that are modulated by this compound treatment. nih.govfrontiersin.orgmdpi.commdpi.comnih.gov This can be complemented by proteomics, the large-scale study of proteins, to identify the specific cellular proteins that are targeted by the compound or whose expression levels are altered. researchgate.netnih.govnih.gov

Metabolomics, the study of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism and can uncover downstream effects of this compound on cellular metabolism. nih.govfrontiersin.orgmdpi.commdpi.comnih.gov By integrating these different omics datasets, researchers can construct detailed molecular networks that illustrate the complete mechanism of action of this compound, from its initial interaction with its target to the ultimate physiological response. This systems-level approach is crucial for understanding the compound's complex biological effects.

| Omics Approach | Information Gained | Example Finding |

| Transcriptomics (RNA-seq) | Changes in gene expression | Upregulation of estrogen-responsive genes |

| Proteomics (Mass Spectrometry) | Alterations in protein abundance and post-translational modifications | Identification of novel protein binding partners |

| Metabolomics (GC-MS, LC-MS) | Shifts in metabolic pathways | Changes in steroid hormone metabolism |

| Multi-omics Integration | Holistic view of cellular response | Correlation of gene expression changes with metabolic pathway alterations |

Innovations in Analytical Detection for Research Matrices

The development of highly sensitive and specific analytical methods is essential for accurately quantifying this compound and its metabolites in complex biological and environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering excellent selectivity and low detection limits. nih.govscispace.comfarmaciajournal.comresearchgate.netanapharmbioanalytics.comresearchgate.net Future research will focus on optimizing LC-MS/MS methods to enhance sensitivity and throughput, allowing for the analysis of trace amounts of this compound in various research matrices.

In addition to mass spectrometry-based methods, there is a growing interest in the development of novel biosensors for the rapid and cost-effective detection of this compound. researchgate.netmdpi.commdpi.comresearchgate.netfrontiersin.org These biosensors could utilize antibodies, aptamers, or enzymes as recognition elements to specifically bind to this compound, generating a measurable signal. Such technologies could enable real-time monitoring of this compound levels in cell culture or other experimental systems, providing valuable kinetic data on its uptake, metabolism, and clearance. The continuous innovation in analytical technologies will be pivotal for advancing our understanding of the disposition and effects of this compound.

| Analytical Technique | Key Features | Application in this compound Research |

| LC-MS/MS | High sensitivity, high specificity, structural information | Quantification in plasma, tissues, and cell lysates |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Identification of unknown metabolites |

| Immunoassays (ELISA) | High throughput, cost-effective | Screening of large numbers of samples |

| Electrochemical Biosensors | Portability, real-time detection | In situ monitoring in cell culture |

| Optical Biosensors | High sensitivity, label-free detection | Studying binding kinetics with target proteins |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-Chloroestradiol in laboratory settings?

- Methodological Answer : Synthesis typically involves chlorination of estradiol at the 4-position using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled pH and temperature. Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Characterization via -NMR and -NMR confirms structural integrity, while HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%). Ensure reproducibility by documenting reaction conditions (e.g., solvent ratios, reaction time) and cross-referencing with established protocols for halogenated steroids .

Q. How should researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at -20°C (long-term), 4°C (short-term), and room temperature with controlled humidity. Use LC-MS to monitor degradation products over time. Compare results against ICH guidelines for pharmaceutical stability testing, focusing on peak purity and mass balance. Include positive controls (e.g., estradiol) to differentiate thermal degradation from oxidative pathways .

Q. What analytical techniques are critical for distinguishing this compound from its isomers or metabolites?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while tandem MS/MS fragments ions to differentiate positional isomers. X-ray crystallography provides definitive structural evidence. For metabolic studies, incubate this compound with liver microsomes and use UPLC coupled with quadrupole-time-of-flight (Q-TOF) MS to identify phase I/II metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported estrogen receptor (ER) binding affinities of this compound?

- Methodological Answer : Perform a meta-analysis of existing data using PRISMA guidelines to identify heterogeneity sources (e.g., assay type, cell lines). Calculate statistics to quantify variability; values >50% suggest significant heterogeneity requiring subgroup analysis (e.g., ERα vs. ERβ, competitive vs. non-competitive assays). Validate findings via standardized radioligand binding assays with controlled ligand concentrations and receptor purity .

Q. What experimental designs are optimal for in vivo studies of this compound’s endocrine-disrupting effects?

- Methodological Answer : Use ovariectomized rodent models to eliminate endogenous estrogen interference. Administer this compound via subcutaneous injection or osmotic pumps, with dose ranges validated by pharmacokinetic profiling (plasma LC-MS). Include positive controls (17β-estradiol) and negative controls (vehicle). Assess endpoints like uterine weight, gene expression (qPCR for ER-responsive genes), and histopathology. Ensure ethical compliance with 3R principles (Replacement, Reduction, Refinement) .

Q. How can computational modeling improve understanding of this compound’s interaction with non-classical estrogen receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of GPER1 or ERα ligand-binding domains. Validate predictions with site-directed mutagenesis and functional assays (e.g., luciferase reporter for transcriptional activity). Compare binding energies and hydrogen-bonding patterns with estradiol to identify structural determinants of specificity .

Data Analysis and Reproducibility

Q. What statistical approaches address small sample sizes in this compound toxicity studies?

- Methodological Answer : Apply non-parametric tests (Mann-Whitney U) for skewed data and use bootstrapping to estimate confidence intervals. For dose-response relationships, employ Bayesian hierarchical models to pool data across studies. Report effect sizes (Cohen’s d) and power analysis to justify sample adequacy. Pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Adhere to the "Experimental" section guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Specify reagent grades, equipment models, and software versions.

- Include step-by-step troubleshooting (e.g., handling moisture-sensitive intermediates).

- Deposit raw spectral data (NMR, MS) in public repositories like Zenodo with DOIs .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for weighing and synthesis. Wear nitrile gloves, lab coats, and P95 respirators during aerosol-generating steps. Store the compound in amber vials under inert gas (argon) to prevent oxidation. Dispose of waste via certified hazardous waste contractors, adhering to EPA guidelines for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。